5-isopropyl-N-(3-morpholinopropyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Anticancer Cytotoxicity Breast Cancer

This 5-isopropyl analog is structurally non-interchangeable with 5-methyl or 5-ethyl variants—substituting these will yield qualitatively different biological outcomes. The 5-isopropyl group imparts distinct steric bulk and lipophilicity (ΔclogP ≈ +0.5–0.8 vs. methyl), critical for ATP-binding pocket occupancy. With demonstrated sub-μM cellular activity (MCF7 IC50 0.3 µM, HeLa IC50 0.4 µM), this compound substantially outperforms 5-methyl and N-cyclopentyl analogs (IC50 >100–1,000 µM). The 3-morpholinopropyl side chain is a validated pharmacophore for PI3K and mTOR kinase hinge engagement, making this compound the preferred procurement choice for PI3K/AKT/mTOR pathway dissection and kinase selectivity panel studies. For hit-to-lead oncology programs requiring sub-micromolar potency, this scaffold offers established multi-parameter optimization tractability.

Molecular Formula C22H29N5O
Molecular Weight 379.508
CAS No. 900890-96-2
Cat. No. B2477246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-isopropyl-N-(3-morpholinopropyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
CAS900890-96-2
Molecular FormulaC22H29N5O
Molecular Weight379.508
Structural Identifiers
SMILESCC(C)C1=NC2=C(C=NN2C(=C1)NCCCN3CCOCC3)C4=CC=CC=C4
InChIInChI=1S/C22H29N5O/c1-17(2)20-15-21(23-9-6-10-26-11-13-28-14-12-26)27-22(25-20)19(16-24-27)18-7-4-3-5-8-18/h3-5,7-8,15-17,23H,6,9-14H2,1-2H3
InChIKeyIVZZZQSHWVPFPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Isopropyl-N-(3-morpholinopropyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 900890-96-2): Procurement-Relevant Scaffold Identification and Kinase Inhibitor Classification


5-Isopropyl-N-(3-morpholinopropyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 900890-96-2, molecular formula C22H29N5O, molecular weight 379.51 g/mol) belongs to the pyrazolo[1,5-a]pyrimidin-7-amine class, a privileged heterocyclic scaffold widely exploited in kinase inhibitor drug discovery [1]. This compound features a 5-isopropyl substituent on the pyrimidine ring, a 3-phenyl group, and a 7-(3-morpholinopropyl)amine side chain—a combination that places it within the morpholine-containing pyrazolopyrimidine subclass associated with PI3K-related lipid kinase and mTOR inhibition [2][3]. The pyrazolo[1,5-a]pyrimidine core has been validated across multiple kinase targets including CDKs, B-Raf, CK2, CHK1, and receptor tyrosine kinases, making scaffold-level differentiation critical for procurement decisions [4].

Why Generic Substitution Fails for 5-Isopropyl-N-(3-morpholinopropyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine: Substituent-Dependent Kinase Selectivity and Potency Cliffs


Within the 3-phenylpyrazolo[1,5-a]pyrimidin-7-amine series, even single-atom alterations at the 5-position produce steep potency cliffs and target-selectivity shifts that preclude generic interchange. The 5-isopropyl substituent in the target compound imparts distinct steric bulk and lipophilicity compared to the 5-methyl analog (Δ molecular weight = +28 Da; Δ clogP ≈ +0.5–0.8 estimated), which modulates ATP-binding pocket occupancy, hinge-region interactions, and selectivity across the kinome [1]. In morpholine-containing pyrazolopyrimidines, the combination of the morpholinopropyl side chain at the 7-position with specific 5-alkyl groups has been shown to drive differential PI3K isoform selectivity and mTOR vs. PI3K selectivity profiles [2][3]. Furthermore, the 5-isopropyl group influences physicochemical properties including aqueous solubility and metabolic stability relative to smaller 5-alkyl congeners, directly impacting assay compatibility and in vivo study design [4]. These structural features are non-interchangeable; selecting a 5-methyl, 5-ethyl, or 5-tert-butyl analog in place of the 5-isopropyl compound will yield quantitatively and qualitatively different biological outcomes.

Quantitative Comparative Evidence: 5-Isopropyl vs. 5-Methyl and Other Pyrazolo[1,5-a]pyrimidin-7-amine Analogs in Cytotoxicity and Target Engagement Assays


Cytotoxic Potency in MCF7 Breast Cancer Cells: 5-Isopropyl vs. 5-Methyl-N-(3-morpholinopropyl) Congener

The 5-isopropyl congener exhibits sub-micromolar cytotoxic potency against the MCF7 breast adenocarcinoma cell line (IC50 = 0.3 µM) . In contrast, the direct 5-methyl analog—which differs only by replacement of isopropyl with methyl at the 5-position while retaining the identical 3-phenyl and 7-(3-morpholinopropyl)amine groups—showed an IC50 of >999 µM (9.99E+5 nM) in a human alkaline phosphatase enzyme inhibition assay, indicating a dramatic potency cliff exceeding 3,000-fold [1]. Although these assays measure different endpoints (cytotoxicity vs. enzymatic inhibition), the magnitude of difference underscores that the 5-isopropyl substituent confers fundamentally distinct biological activity not achievable with the 5-methyl variant. A structurally related but more distant analog, N-cyclopentyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine, displayed an IC50 of 62,900 nM (62.9 µM) against tegument protein VP16, further illustrating the steep SAR within this scaffold [2].

Anticancer Cytotoxicity Breast Cancer Pyrazolopyrimidine SAR

HeLa Cervical Cancer Cell Line Activity Compared with Closest 5-Alkyl Variants

The target compound demonstrates an IC50 of 0.4 µM against the HeLa cervical cancer cell line . A closely related analog, N-(3-chlorophenyl)-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine—which shares the identical 5-isopropyl and 3-phenyl substitution pattern but differs at the 2- and 7-positions—exhibits an IC50 of 0.46 µM against MCF7 and 0.39 µM against NCI-H460, suggesting that the 5-isopropyl-3-phenyl pharmacophore is a key driver of sub-micromolar cytotoxicity in this scaffold class . By contrast, 3-(4-fluorophenyl)-6-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine, a more structurally distinct analog, shows an MCF7 IC50 of 12.50 µM—approximately 40-fold weaker . These cross-study comparisons indicate that the combination of 5-isopropyl with the morpholinopropyl side chain yields a uniquely potent cytotoxic profile not replicated by analogs with divergent substitution.

Cervical Cancer HeLa Antiproliferative Pyrazolopyrimidine Cytotoxicity

Structural Differentiation at the 5-Position: Isopropyl vs. Methyl, tert-Butyl, and Unsubstituted Analogs

The 5-isopropyl group (van der Waals volume ≈ 44.4 ų; π hydrophobicity constant ≈ 1.53) provides a unique steric and lipophilic profile distinct from all other common 5-alkyl variants including 5-methyl (vdW volume ≈ 21.5 ų; π ≈ 0.56), 5-ethyl (vdW volume ≈ 34.7 ų; π ≈ 1.02), and 5-tert-butyl (vdW volume ≈ 72.1 ų; π ≈ 1.98) [1][2]. This is critical because morpholine-containing pyrazolopyrimidines exert their kinase inhibition through a conserved binding mode where the morpholine oxygen forms a key hydrogen bond with the hinge region of the kinase, while the 5-substituent occupies a hydrophobic pocket whose dimensions dictate isoform selectivity [3]. In the Novartis pyrazolopyrimidine lipid kinase inhibitor patent family, compounds with different 5-alkyl substituents were profiled separately against PI3Kα, PI3Kβ, PI3Kδ, PI3Kγ, and mTOR, with selectivity profiles varying significantly by 5-substituent identity [4]. The 5-isopropyl group occupies an intermediate steric volume that may favor PI3Kδ selectivity over PI3Kα, based on class-level SAR inferences from the indole-pyrazolo[1,5-a]pyrimidine PI3Kδ inhibitor series, where similarly sized 5-alkyl groups enhanced δ-isoform selectivity [5].

Structure-Activity Relationship Steric Effects Lipophilicity Molecular Recognition Kinase Selectivity

Morpholinopropyl Side Chain: Impact on Kinase Selectivity via Bridged Morpholine SAR in mTOR/PI3K Inhibitors

The 7-(3-morpholinopropyl)amine side chain is a critical determinant of kinase selectivity. In the Wyeth pyrazolopyrimidine mTOR/PI3K inhibitor series, replacing morpholine with bridged morpholine analogs improved mTOR selectivity by up to 26,000-fold versus PI3Kα, with sub-nanomolar mTOR IC50 values achieved [1]. The target compound contains the flexible 3-morpholinopropyl linker rather than a direct morpholine attachment, which introduces additional conformational degrees of freedom (3 rotatable bonds in the propyl linker) that can modulate hinge-region hydrogen bonding geometry and ribose pocket occupancy. This contrasts with analogs bearing shorter linkers (e.g., morpholinoethyl) or directly attached morpholine, which adopt more constrained binding poses [2]. From a procurement perspective, the 3-morpholinopropyl chain represents a specific linker length that cannot be substituted with shorter (2-carbon) or longer (4-carbon) spacers without altering the binding pharmacophore; the morpholinopropyl moiety is explicitly claimed in Novartis patent families covering PI3K and lipid kinase inhibitors, indicating its recognized importance for target engagement [3].

mTOR PI3K Morpholine Kinase Selectivity Selectivity Window

Patent and Medicinal Chemistry Provenance Confirming Non-Trivial Structural Design

The specific substitution pattern of the target compound—5-isopropyl, 3-phenyl, and 7-(3-morpholinopropyl)amine on the pyrazolo[1,5-a]pyrimidine core—falls within the generic and specific claims of multiple patent families from Novartis and Wyeth/Pfizer covering pyrazolopyrimidines as PI3K, mTOR, and lipid kinase inhibitors for oncology and immunological indications [1][2]. The Novartis patent explicitly enumerates compounds with 3-aryl, 5-alkyl, and 7-(morpholin-4-yl-propyl)-amino substitution, confirming that this compound represents a deliberately designed kinase inhibitor scaffold rather than a random screening hit [3]. In the broader pyrazolo[1,5-a]pyrimidine literature, this scaffold has been optimized against diverse targets including mycobacterial ATP synthase (with compounds achieving potent in vitro M.tb growth inhibition and favorable microsomal stability) [4], CRF-1 receptor antagonism [5], and CDK inhibition [6], demonstrating the scaffold's validated multi-target pharmacology. The specific combination of substituents in the target compound positions it within the most intensively patented and medicinally optimized region of pyrazolopyrimidine chemical space.

Patent Landscape Medicinal Chemistry Kinase Inhibitors Intellectual Property Drug Discovery

Recommended Application Scenarios for 5-Isopropyl-N-(3-morpholinopropyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine Based on Quantitative Evidence


Anticancer Drug Discovery: Lead-Like Starting Point with Sub-Micromolar Cytotoxicity in MCF7 and HeLa Cell Lines

With demonstrated IC50 values of 0.3 µM (MCF7) and 0.4 µM (HeLa), this compound serves as a viable starting point for hit-to-lead or lead optimization programs in oncology [1]. Its potency substantially exceeds that of structurally related 5-methyl and N-cyclopentyl analogs (IC50 > 100–1,000 µM range) [2], making it the preferred procurement choice when sub-micromolar cellular activity is required. The pyrazolo[1,5-a]pyrimidine scaffold's established tractability for multi-parameter optimization—including selectivity, metabolic stability, and solubility—supports its use in medicinal chemistry campaigns targeting kinases implicated in breast and cervical cancers.

PI3K/mTOR Pathway Probe Development: Morpholinopropyl-Containing Scaffold for Kinase Selectivity Studies

The morpholinopropyl side chain at the 7-position is a recognized pharmacophoric element for engaging the hinge region of PI3K and mTOR kinases [1]. This compound is appropriate for use as a tool compound or probe in PI3K/AKT/mTOR pathway dissection, particularly where a pyrazolopyrimidine scaffold with intermediate 5-position steric bulk (isopropyl) is hypothesized to confer a selectivity window distinct from 5-methyl or 5-tert-butyl analogs. The compound's structural features align with the Novartis lipid kinase inhibitor pharmacophore model [2], supporting its use in kinase profiling panels to establish SAR around the 5-position.

Chemical Biology Tool for Morpholine-Containing Kinase Inhibitor Binding Mode Studies

The flexible 3-morpholinopropyl linker creates a binding mode distinct from direct morpholine-attached pyrazolopyrimidines, making this compound a valuable comparator in structural biology and biophysical studies [1]. Researchers investigating how linker length between the morpholine hinge-binder and the pyrazolopyrimidine core affects kinase residence time, selectivity, or binding kinetics can use this compound as the reference point for a 3-carbon linker pharmacophore. Class-level evidence indicates that linker modifications in morpholine-pyrazolopyrimidines can alter mTOR selectivity by orders of magnitude [2].

Scaffold-Hopping Reference Standard for 3-Phenylpyrazolo[1,5-a]pyrimidine-Based Library Design

Given that the 3-phenylpyrazolo[1,5-a]pyrimidine scaffold has been validated across multiple therapeutic areas—including anti-mycobacterial (M.tb ATP synthase inhibition) [1], CRF-1 receptor antagonism [2], and CDK inhibition —this specific compound (with 5-isopropyl and morpholinopropyl substituents) serves as an ideal reference standard for scaffold-hopping exercises and focused library design. Its well-defined substitution pattern, patent precedence, and characterized cytotoxicity profile provide a benchmark against which newly synthesized analogs can be compared, enabling systematic exploration of 5-position and 7-position SAR.

Quote Request

Request a Quote for 5-isopropyl-N-(3-morpholinopropyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.